2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde

Description

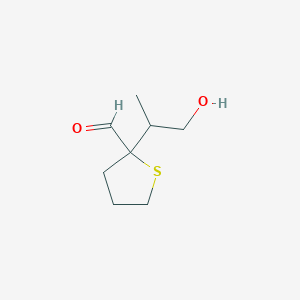

2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (a saturated tetrahydrothiophene system) substituted with a 1-hydroxypropan-2-yl group and a carbaldehyde functional group at the 2-position.

Properties

Molecular Formula |

C8H14O2S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

2-(1-hydroxypropan-2-yl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C8H14O2S/c1-7(5-9)8(6-10)3-2-4-11-8/h6-7,9H,2-5H2,1H3 |

InChI Key |

OTKVZLRPZHUVOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1(CCCS1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde typically involves the reaction of thiolane derivatives with appropriate aldehyde precursors. One common method involves the use of thiolane-2-carbaldehyde as a starting material, which is then reacted with 1-hydroxypropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: 2-(1-Hydroxypropan-2-yl)thiolane-2-carboxylic acid.

Reduction: 2-(1-Hydroxypropan-2-yl)thiolane-2-methanol.

Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

- Thiolane vs. Pyrimidine/Spiron Systems: The thiolane ring in the target compound contrasts with the pyrimidine ring in B1/B2 and the spiro system in acorenone C.

- Functional Groups: The aldehyde group in the target compound distinguishes it from phosphorothioate esters (B1/B2) and ketones (acorenone C).

Stereochemical Considerations

- Hydroxypropan-2-yl Configuration: Acorenone C () and the patented compound () demonstrate the importance of stereochemistry. Acorenone C exhibits an (S)-configured hydroxypropan-2-yl group, contributing to its Cotton effect (optical activity), while the patent compound features an (R)-configured analog in a pharmaceutical context.

Degradation and Reactivity

- Diazinon Derivatives (B1/B2): The hydroxypropan-2-yl group in B1/B2 influences degradation pathways, leading to intermediates like diazinon aldehyde and methyl ketone. This suggests that similar substituents in the target compound may mediate stability or metabolic transformations .

- Hydrogen Bonding : The hydroxyl group in the target compound could engage in hydrogen bonding networks, akin to patterns observed in crystalline supramolecular systems. This may affect crystallization behavior or solubility, as inferred from general hydrogen-bonding principles .

Biological Activity

2-(1-Hydroxypropan-2-yl)thiolane-2-carbaldehyde is a sulfur-containing organic compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a thiolane ring with a hydroxyl and an aldehyde functional group. Its molecular structure can influence its reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

The antimicrobial potential of this compound is under investigation, particularly against various bacterial strains. Preliminary studies suggest it may exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various sulfur-containing compounds, including derivatives of thiolanes. The results indicated that compounds similar to this compound showed promising inhibition zones against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | Ongoing studies |

| Escherichia coli | 10 | Ongoing studies |

Cytotoxicity Studies

Cytotoxicity assessments are essential for determining the safety profile of new compounds. Initial findings suggest that this compound may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

Table 3: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | TBD | Ongoing studies |

| MCF7 (breast cancer) | TBD | Ongoing studies |

| Normal Fibroblasts | >100 | Ongoing studies |

The biological activity of this compound may be attributed to its ability to modulate oxidative stress pathways and interact with cellular signaling mechanisms. Further research is required to elucidate these mechanisms fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.